
L-Tyrosine, N-(1-oxo-4-pentenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-(1-oxo-4-pentenyl)- is a derivative of the amino acid L-tyrosine This compound is characterized by the presence of a 1-oxo-4-pentenyl group attached to the nitrogen atom of the tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxo-4-pentenyl)- typically involves the reaction of L-tyrosine with a suitable reagent that introduces the 1-oxo-4-pentenyl group. One common method is the use of acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of L-Tyrosine, N-(1-oxo-4-pentenyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
L-Tyrosine, N-(1-oxo-4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Tyrosine, N-(1-oxo-4-pentenyl)-, such as hydroxylated, halogenated, or other substituted compounds.
科学研究应用
L-Tyrosine, N-(1-oxo-4-pentenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of L-Tyrosine, N-(1-oxo-4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate various biochemical processes, contributing to the compound’s effects in biological systems.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent amino acid, known for its role in protein synthesis and neurotransmitter production.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
属性
CAS 编号 |
823195-91-1 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(pent-4-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h2,5-8,12,16H,1,3-4,9H2,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChI 键 |
OIXIJOATZZCVJG-LBPRGKRZSA-N |
手性 SMILES |
C=CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
C=CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)

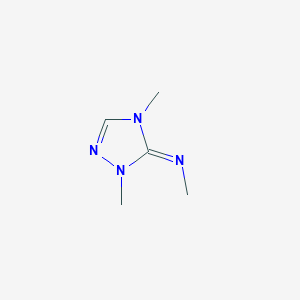
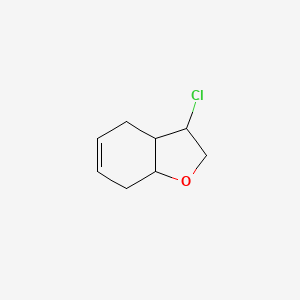
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
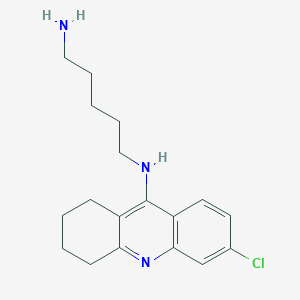
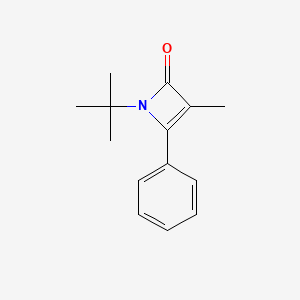
![N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14213553.png)
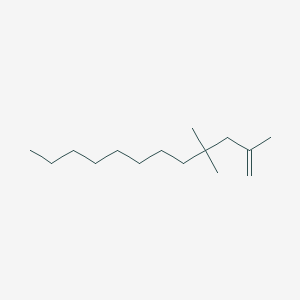
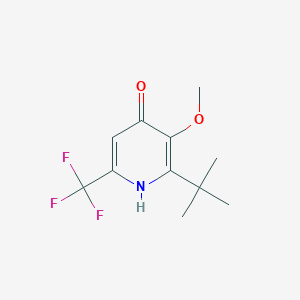
![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)
![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)
